molecular formula C18H23N3O2 B4900653 6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide

6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide

Cat. No.: B4900653
M. Wt: 313.4 g/mol
InChI Key: RAASMUSQYGJPGO-UHFFFAOYSA-N
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Description

6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a methoxyphenylpropyl group

Mechanism of Action

This typically refers to how a drug or bioactive compound exerts its effects at the molecular level. It often involves the compound interacting with specific proteins or other molecules in the body .

Safety and Hazards

This involves assessing the potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound .

Preparation Methods

The synthesis of 6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine source reacts with a halogenated pyridine derivative.

    Attachment of the methoxyphenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction, where the methoxyphenylpropyl group is introduced to the pyridine ring.

    Final coupling reaction: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar compounds to 6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide include:

    4-(dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.

    N-(3-(4-methoxyphenyl)propyl)pyridine-3-carboxamide: A compound with a similar structure but lacking the dimethylamino group.

    6-(dimethylamino)pyridine-3-carboxamide: A compound with a similar structure but lacking the methoxyphenylpropyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-21(2)17-11-8-15(13-20-17)18(22)19-12-4-5-14-6-9-16(23-3)10-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAASMUSQYGJPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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